

# Aztreonam-Avibactam: An In Vitro Comparison with Other β-Lactam/β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aztreonam |           |
| Cat. No.:            | B1174560  | Get Quote |

A detailed analysis of the in vitro potency of **aztreonam**-avibactam against challenging Gramnegative pathogens, benchmarked against other leading  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations.

### Introduction

The emergence of multidrug-resistant Gram-negative bacteria, particularly those producing metallo- $\beta$ -lactamases (MBLs), poses a significant threat to global public health. MBLs confer resistance to nearly all  $\beta$ -lactam antibiotics, including carbapenems, leaving limited therapeutic options. **Aztreonam**, a monobactam, is stable against hydrolysis by MBLs but is susceptible to other  $\beta$ -lactamases such as AmpC and extended-spectrum  $\beta$ -lactamases (ESBLs) that are often co-produced by these resistant strains. The combination of **aztreonam** with avibactam, a broad-spectrum  $\beta$ -lactamase inhibitor, is a promising strategy to overcome this challenge. Avibactam protects **aztreonam** from degradation by serine  $\beta$ -lactamases (Ambler classes A, C, and some D), thereby restoring its activity against MBL-producing bacteria.[1][2][3] This guide provides a comparative overview of the in vitro activity of **aztreonam**-avibactam against other contemporary  $\beta$ -lactam/ $\beta$ -lactamase inhibitor (BL-BLI) combinations, supported by experimental data and detailed methodologies.

# **Comparative In Vitro Activity**



The in vitro efficacy of **aztreonam**-avibactam has been extensively evaluated against a wide range of Gram-negative isolates, with a particular focus on carbapenem-resistant Enterobacterales (CRE) and MBL-producers.

# Against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

**Aztreonam**-avibactam has demonstrated potent in vitro activity against MBL-producing Enterobacterales. In a study of MBL-producing isolates from the UK, over 90% of Klebsiella and Enterobacter spp. were inhibited by **aztreonam**-avibactam at a concentration of 1+4 mg/L. [1] Similarly, a global surveillance program found that 99.4% of MBL-positive Enterobacterales isolates were inhibited at an MIC of ≤8 mg/L, with an MIC90 of 1 mg/L.[4] Another study reported that 99.9% of Enterobacterales isolates, including 99.7% of CRE, were inhibited at an **aztreonam**-avibactam MIC of ≤8 mg/L.[5]



| Organism<br>/Group                                        | Aztreona<br>m-<br>Avibacta<br>m MIC50<br>(mg/L) | Aztreona<br>m-<br>Avibacta<br>m MIC90<br>(mg/L) | Comparat<br>or(s)             | Comparat<br>or MIC50<br>(mg/L) | Comparat<br>or MIC90<br>(mg/L) | Referenc<br>e |
|-----------------------------------------------------------|-------------------------------------------------|-------------------------------------------------|-------------------------------|--------------------------------|--------------------------------|---------------|
| MBL-<br>producing<br>Enterobact<br>erales                 | 0.5/4                                           | 8/4                                             | -                             | -                              | -                              | [6]           |
| MBL-<br>positive<br>Enterobact<br>erales                  | -                                               | 1                                               | -                             | -                              | -                              | [4]           |
| Carbapene<br>m-resistant<br>Enterobact<br>erales<br>(CRE) | 0.25                                            | 0.5                                             | -                             | -                              | -                              | [5]           |
| Carbapene<br>m-resistant<br>E. coli (CR-<br>Eco)          | -                                               | 2/4                                             | Ceftazidim<br>e-<br>Avibactam | -                              | >32/4                          | [7][8]        |
| Carbapene<br>m-resistant<br>K.<br>pneumonia<br>e (CR-Kpn) | -                                               | 1/4                                             | Ceftazidim<br>e-<br>Avibactam | -                              | 16/4                           | [7][8]        |
| Carbapene<br>m-resistant<br>P.<br>aeruginosa<br>(CR-Pae)  | -                                               | 64/4                                            | Ceftazidim<br>e-<br>Avibactam | -                              | 32/4                           | [7][8]        |



## **Comparison with Ceftazidime-Avibactam**

While ceftazidime-avibactam is effective against many serine carbapenemase producers (like KPC), it is not active against MBLs. In contrast, **aztreonam**-avibactam demonstrates superior in vitro activity against MBL-producing Enterobacterales. One study directly comparing the two found **aztreonam**-avibactam to be more active in vitro than ceftazidime-avibactam against extended-spectrum β-lactam-resistant Enterobacterales, with MIC50/MIC90 values of 0.125/0.5 mg/L versus 0.5/2 mg/L, respectively.[9] Against carbapenem-resistant E. coli and K. pneumoniae, **aztreonam**-avibactam also showed greater potency than ceftazidime-avibactam. [7][8] However, for carbapenem-resistant P. aeruginosa, ceftazidime-avibactam exhibited better in vitro activity.[7][8]

# **Comparison with other Novel BL-BLI Combinations**

Studies have also initiated comparisons of **aztreonam** in combination with other novel β-lactamase inhibitors like relebactam and vaborbactam against NDM-producing Enterobacterales. In one such study, **aztreonam**/avibactam was the most effective combination, active against 80.95% of strains, while combinations with relebactam and vaborbactam were effective in 61.90% and 47.62% of isolates, respectively.[10] Another study investigating dual-carbapenemase-producing Enterobacterales found that combinations of **aztreonam** with ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam all exhibited good synergistic effects in vitro.[11]

| Organism/Gro<br>up                | Aztreonam-<br>Avibactam<br>Susceptibility<br>(%) | Aztreonam-<br>Relebactam<br>Susceptibility<br>(%) | Aztreonam-<br>Vaborbactam<br>Susceptibility<br>(%) | Reference |
|-----------------------------------|--------------------------------------------------|---------------------------------------------------|----------------------------------------------------|-----------|
| NDM-producing<br>Enterobacterales | 80.95                                            | 61.90                                             | 47.62                                              | [10]      |
| MBL-producing<br>Enterobacterales | 92.3                                             | 57.7                                              | 78.9                                               | [12]      |
| MBL-producing P. aeruginosa       | 75                                               | 60                                                | 60                                                 | [12]      |



## **Experimental Protocols**

The in vitro data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed using the following standard methodologies.

## **Broth Microdilution (BMD)**

Broth microdilution is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[13][14]

#### Protocol:

- Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination therapies like **aztreonam**-avibactam, a fixed concentration of the inhibitor (e.g., 4 mg/L avibactam) is maintained across all dilutions of the primary β-lactam.
- Inoculum Preparation: A standardized suspension of the test organism is prepared to a
  turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a
  final inoculum concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in
  each well of the microtiter plate.
- Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.





Click to download full resolution via product page

Caption: Workflow for Broth Microdilution Susceptibility Testing.

## Other Testing Methods

Other methods have been evaluated for testing aztreonam-avibactam, including:

- Broth Disk Elution (BDE): A method where antimicrobial disks are eluted in broth to create a specific concentration for susceptibility testing.[15]
- Disk Stacking and Strip Stacking/Crossing: These involve placing disks or strips of different antimicrobial agents in close proximity on an agar plate to assess synergistic effects.[15]
- Gradient Strip Superposition: This method uses gradient strips of two different antimicrobial agents superimposed on each other to determine the MIC of the combination.[10]

## Conclusion

The in vitro data strongly support the clinical development of **aztreonam**-avibactam as a valuable therapeutic option for infections caused by MBL-producing Enterobacterales.[5] Its potent activity against these highly resistant pathogens addresses a critical unmet medical



need. While generally showing superior activity against MBL-producers compared to other BL-BLI combinations, its efficacy against certain non-fermenters like P. aeruginosa may be less pronounced than that of ceftazidime-avibactam. Further research and standardized testing methodologies will continue to refine our understanding of the comparative positioning of **aztreonam**-avibactam in the evolving landscape of antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Activity of aztreonam/avibactam against metallo-β-lactamase-producing Enterobacterales from the UK: Impact of penicillin-binding protein-3 inserts and CMY-42 β-lactamase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases [ricerca.unityfvg.it]
- 3. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 4. In vitro activity of aztreonam-avibactam and comparators against Metallo-β-Lactamase-producing Enterobacterales from ATLAS Global Surveillance Program, 2016-2020 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | In Vitro Activity Comparison of Ceftazidime—Avibactam and Aztreonam— Avibactam Against Bloodstream Infections With Carbapenem-Resistant Organisms in China [frontiersin.org]
- 8. In Vitro Activity Comparison of Ceftazidime-Avibactam and Aztreonam-Avibactam Against Bloodstream Infections With Carbapenem-Resistant Organisms in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]



- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Aztreonam-Avibactam: An In Vitro Comparison with Other β-Lactam/β-Lactamase Inhibitor Combinations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174560#comparing-aztreonam-avibactam-to-other-bl-bli-combinations-in-vitro]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com